molecular formula C25H22ClN5OS B11996276 N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11996276
M. Wt: 476.0 g/mol
InChI Key: DJBDFLDNKPYOEP-OVVQPSECSA-N
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Description

N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a chemical compound with the following properties:

    Linear Formula: CHClNOS

    CAS Number: 488732-51-0

    Molecular Weight: 506.03 g/mol

This compound belongs to a class of hydrazide derivatives and exhibits interesting biological and chemical properties.

Preparation Methods

Synthetic Routes: The synthetic route for N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves the condensation of an aldehyde (4-chlorobenzaldehyde) with an acetohydrazide (2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide). The reaction proceeds under suitable conditions to form the desired product.

Chemical Reactions Analysis

Reactivity: N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may undergo various reactions, including:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions involving the chlorophenyl group may occur.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

Major Products: The major products formed from these reactions include derivatives with modified functional groups or substitutions.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its pharmacological properties, such as antimicrobial or anticancer effects.

    Biological Studies: It may serve as a probe for studying cellular processes.

    Materials Science: Its unique structure could inspire novel materials or catalysts.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is relatively rare, we can compare it with similar compounds:

These comparisons highlight the uniqueness of our compound.

Properties

Molecular Formula

C25H22ClN5OS

Molecular Weight

476.0 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22ClN5OS/c1-17-8-10-20(11-9-17)24-29-30-25(31(24)22-6-4-3-5-7-22)33-16-23(32)28-27-18(2)19-12-14-21(26)15-13-19/h3-15H,16H2,1-2H3,(H,28,32)/b27-18+

InChI Key

DJBDFLDNKPYOEP-OVVQPSECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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